molecular formula C21H20N2O4S B254294 tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate

tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate

Cat. No. B254294
M. Wt: 396.5 g/mol
InChI Key: XTZMJNMTWYIIMN-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate is not fully understood. However, it has been suggested that it may work by inhibiting the growth of bacteria and fungi, as well as by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. It has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications. Another direction is to explore its use as a building block in the synthesis of other compounds. Additionally, further research could be conducted to determine its potential as an anticancer agent, as well as its efficacy in treating bacterial and fungal infections.

Synthesis Methods

Tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of tert-butyl acetoacetate, thiophene-2-carboxylic acid, and isoindoline-1,3-dione. The reaction is catalyzed by a base, and the product is then purified through crystallization.

Scientific Research Applications

Tert-butyl (tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been used as a building block in the synthesis of other compounds.

properties

Product Name

tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate

InChI

InChI=1S/C21H20N2O4S/c1-12(24)16(20(26)27-21(2,3)4)17-13-8-5-6-9-14(13)18(22-17)23-19(25)15-10-7-11-28-15/h5-11H,1-4H3,(H,22,23,25)/b17-16-

InChI Key

XTZMJNMTWYIIMN-MSUUIHNZSA-N

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)/C(=O)OC(C)(C)C

SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)C(=O)OC(C)(C)C

Origin of Product

United States

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